3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C18H16N4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10956770 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electronic Aspects
The synthesis of tetrahydrobenzothienopyrimidine derivatives, including 3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine, involves complex π-electron delocalization effects, showcasing the compounds' promising substrate characteristics for discovering novel biologically active heterocycles. The influence of substituents, polycyclic structure, and crystal packing on the aromaticity of the fused heterocyclic rings has been explored, revealing insights into the stability and electronic properties of these molecules. The aromaticity is significantly affected by mesomeric effects in polycyclic systems and molecular environment in solid-state, particularly impacting the thiophene part of the molecule (Gajda et al., 2015).
Potential Antimicrobial Properties
Some derivatives have been synthesized with the aim of exploring their antimicrobial properties. Preliminary testing indicated that certain compounds exhibited significant activity against specific microbial strains, such as Candida albicans and Staphylococcus aureus, highlighting the potential of these derivatives as antimicrobial agents. The structural diversity within these derivatives contributes to their varied biological activities, underscoring the importance of synthetic strategies in developing new antimicrobial compounds (Soliman et al., 2009).
Structural and Electronic Characterization
The characterization of these compounds involves detailed structural analysis, including X-ray crystallography and spectroscopic techniques, to elucidate their molecular geometries and electronic structures. Studies have shown that these molecules typically exhibit a planar structure, with the exception of the tetrahydrobenzene part. The geometry and common core structure of these compounds are similar across different derivatives, indicating a typical structural motif for this class of compounds. The interaction between molecules in crystals, such as C–H⋯N, N–H⋯N, and C–H⋯S contacts, plays a crucial role in their stabilization and properties (Velavan et al., 1997).
Future Directions
Properties
IUPAC Name |
5-(4-methylphenyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-6-8-12(9-7-11)16-20-21-17-15-13-4-2-3-5-14(13)23-18(15)19-10-22(16)17/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREFIUCSEFHMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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